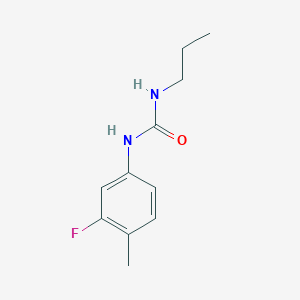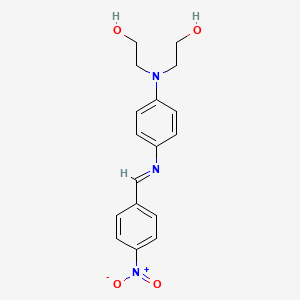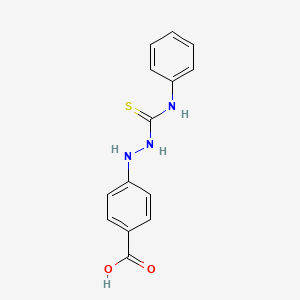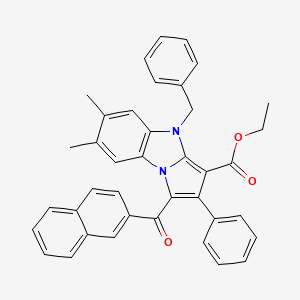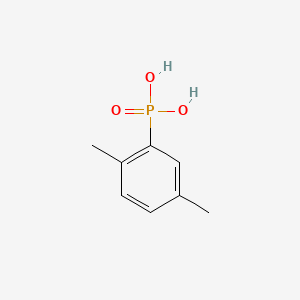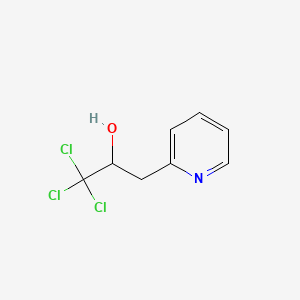
alpha-(Trichloromethyl)-2-pyridineethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(Trichloromethyl)-2-pyridineethanol is an organic compound characterized by the presence of a trichloromethyl group attached to a pyridine ring, with an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Trichloromethyl)-2-pyridineethanol typically involves the reaction of 2-pyridineethanol with trichloromethylating agents under controlled conditions. One common method includes the use of trichloromethyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale production.
化学反应分析
Types of Reactions: Alpha-(Trichloromethyl)-2-pyridineethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce methylated derivatives.
科学研究应用
Alpha-(Trichloromethyl)-2-pyridineethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of agrochemicals and pharmaceuticals, where its unique chemical properties are advantageous.
作用机制
The mechanism by which alpha-(Trichloromethyl)-2-pyridineethanol exerts its effects involves interactions with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.
相似化合物的比较
Alpha-(Trichloromethyl)-2-pyridineethanol can be compared with other similar compounds, such as:
Trifluoromethylpyridines: These compounds also contain a pyridine ring with a trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Uniqueness: The uniqueness of this compound lies in its combination of a trichloromethyl group with a pyridine ring and an ethanol moiety, which imparts distinct chemical and biological properties not found in other compounds.
属性
CAS 编号 |
10129-55-2 |
|---|---|
分子式 |
C8H8Cl3NO |
分子量 |
240.5 g/mol |
IUPAC 名称 |
1,1,1-trichloro-3-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C8H8Cl3NO/c9-8(10,11)7(13)5-6-3-1-2-4-12-6/h1-4,7,13H,5H2 |
InChI 键 |
FUKQVPBVURQUCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CC(C(Cl)(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



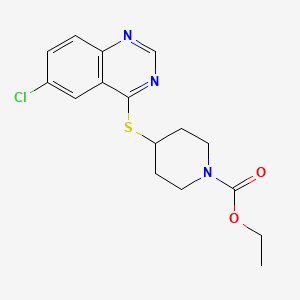
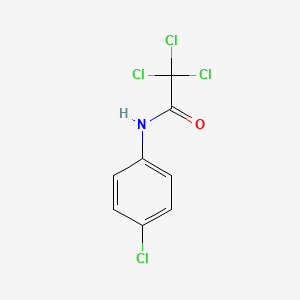
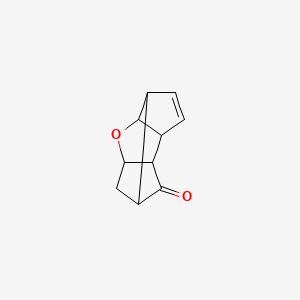
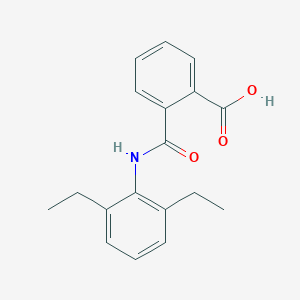

![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15075295.png)
